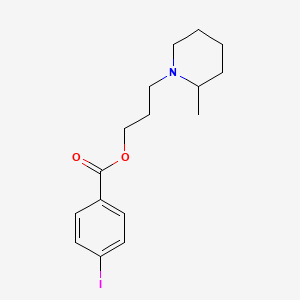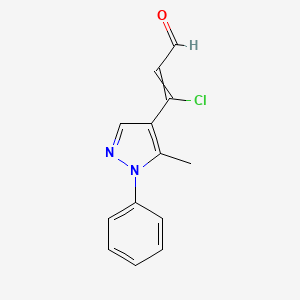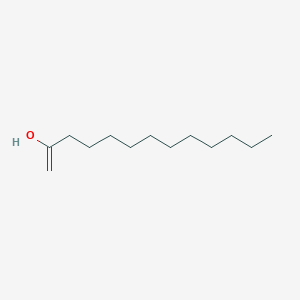
Tridecen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecen-2-ol is an organic compound with the molecular formula C13H26O. It is an unsaturated alcohol, specifically an alkenol, characterized by the presence of a double bond between the second and third carbon atoms in the chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tridecen-2-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of tridecene. In this method, tridecene is first treated with borane (BH3) to form a trialkylborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of tridecenal. This process uses a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to reduce the aldehyde group to an alcohol group, resulting in the formation of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tridecen-2-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tridecenal or tridecenoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to tridecane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Tridecenal, Tridecenoic acid.
Reduction: Tridecane.
Substitution: Tridecenyl chloride.
Applications De Recherche Scientifique
Tridecen-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: this compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of tridecen-2-ol involves its interaction with specific molecular targets. For instance, in cancer research, this compound has been found to target M-phase inducer phosphatases 1 and 2 (CDC 25A and B). These proteins play a crucial role in cell cycle regulation, and the binding of this compound to these targets can inhibit their activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Tridecen-2-ol can be compared with other similar compounds, such as:
Tridecen-1-ol: Another unsaturated alcohol with the double bond located between the first and second carbon atoms.
Tridecen-3-ol: An isomer with the double bond between the third and fourth carbon atoms.
Tridecen-2-one: A ketone with the double bond and carbonyl group located at the second carbon atom.
Uniqueness
This compound is unique due to its specific position of the double bond and hydroxyl group, which imparts distinct chemical and biological properties compared to its isomers and analogs.
Propriétés
Numéro CAS |
64391-40-8 |
|---|---|
Formule moléculaire |
C13H26O |
Poids moléculaire |
198.34 g/mol |
Nom IUPAC |
tridec-1-en-2-ol |
InChI |
InChI=1S/C13H26O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h14H,2-12H2,1H3 |
Clé InChI |
APYPFHCCLIIHOK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


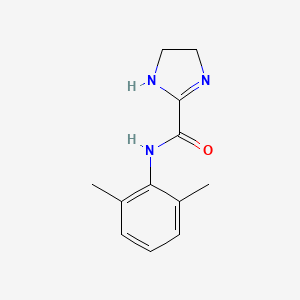
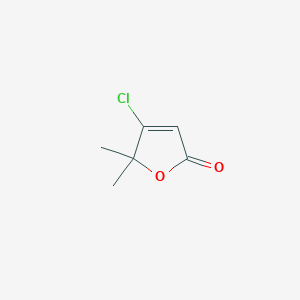
![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
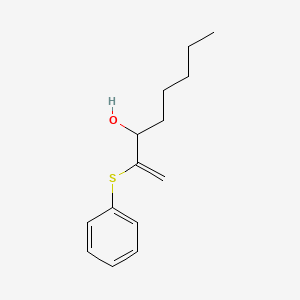
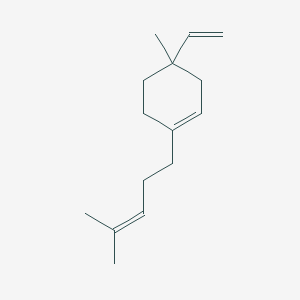
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)
![8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14497473.png)
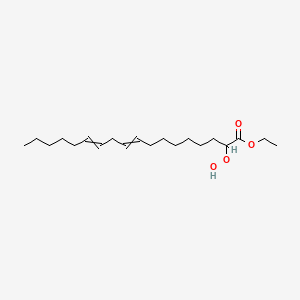
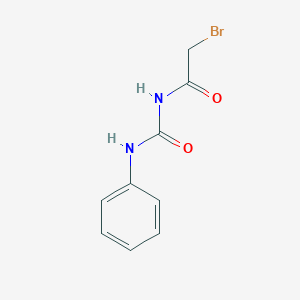
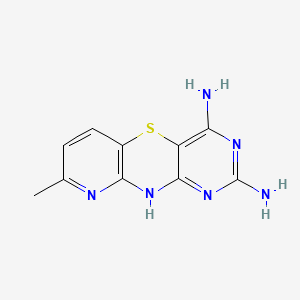
![Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate](/img/structure/B14497491.png)
![Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14497494.png)
